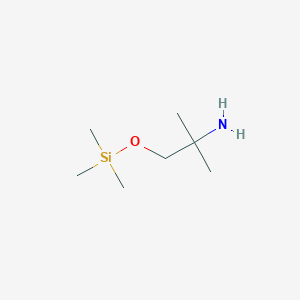
Hafnium telluride
Übersicht
Beschreibung
Hafnium telluride (HfTe2) is a compound of hafnium and tellurium, belonging to the family of transition metal tellurides . It has a layered structure, where each layer consists of a hexagonal lattice of hafnium atoms sandwiched between two triangular lattices of tellurium atoms . It is a semi-metallic compound that forms atomically thin layers .
Molecular Structure Analysis
HfTe2 has a layered structure, where each layer consists of a hexagonal lattice of hafnium atoms sandwiched between two triangular lattices of tellurium atoms . The researchers found that the HfTe2 thin films exhibited a metal-insulator transition at low temperatures, accompanied by the formation of charge density waves (CDW) .Physical and Chemical Properties Analysis
This compound is a dark gray to black powder or irregular crystals . It is a crystal-grown semimetal with semiconducting properties . The molecular weight of HfTe2 is 433.69 .Wissenschaftliche Forschungsanwendungen
Structural Properties and Synthesis
Hafnium Telluride (HfTe) and its related compounds have been the subject of various studies focused on their synthesis and structural properties. For instance, Hafnium germanium telluride (HfGeTe4) was synthesized using a halide flux and characterized by X-ray diffraction. The compound exhibits a two-dimensional layered structure with layers composed of Hf-centered bicapped trigonal prisms and Ge-centered tetrahedra, indicating a significant interest in the structural complexity of these materials (Jang & Yun, 2008).
Material Stability and Electron Crystallography
Further, a study on Zr stabilized HfTe revealed its Ti5Te4-type compound structure, characterized by electron crystallography. This study pointed out that Zr stabilizes this type of HfTe while destabilizing competing phases, indicating the potential for tailoring material properties through compositional adjustments (He, Simon & Duppel, 2005).
Mixed-Metal Telluride and Layered Structures
Another noteworthy research highlighted the synthesis and structure of a group 5 mixed-metal telluride, Hf0.78Ti0.22Te5, which shares isostructural characteristics with binary phases HfTe5 and ZrTe5. The compound forms a layered structure, indicating its potential for various applications owing to this unique structural feature (Yu & Yun, 2012).
Environmental and Biological Interactions of Tellurium Compounds
While the focus is on HfTe, it's essential to understand the broader context of tellurium compounds. Studies have explored the biological potency and potential of tellurium, highlighting its applications in adding heavy atoms to proteins, imaging, and diagnosis through CdTe nanoparticles, and its antibiotic properties. This indicates a wide array of applications and the need for understanding tellurium's biochemical mechanisms (Ba et al., 2010).
Wirkmechanismus
Target of Action
Hafnium telluride (HfTe2) primarily targets excitons . Excitons are bound states of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force . They play a crucial role in the operation of a variety of materials and devices .
Mode of Action
This compound interacts with its targets through the condensation of excitons . This condensation can give rise to so-called charge density waves (CDW), which can prompt the transition of materials into a new quantum phase, known as an excitonic insulator .
Biochemical Pathways
The condensation of excitons with non-zero momentum in HfTe2 affects the charge density wave (CDW) pathway . This phenomenon can prompt the transition of materials into a fascinating new quantum phase, known as an excitonic insulator .
Pharmacokinetics
A small number of carriers and balanced concentration of both n-type and p-type carriers can in principle benefit the exciton condensation .
Result of Action
The result of HfTe2’s action is the formation of a new quantum phase known as an excitonic insulator . This is a significant finding as atomically thin HfTe2 could be the first known excitonic insulator in a natural solid with a purely electronic transition origin .
Action Environment
The action of HfTe2 is influenced by environmental factors such as carrier concentration near the Fermi surface . A small amount of n-type doping significantly increased the transition temperature of single-layer HfTe2 . This suggests that the compound’s action, efficacy, and stability can be modulated by adjusting these environmental factors .
Safety and Hazards
Zukünftige Richtungen
The recent findings suggest that atomically thin HfTe2 could be the first known excitonic insulator in a natural solid with a purely electronic transition origin . This opens up new possibilities for exploring the rich physics of excitons and their interactions with other quantum particles, such as phonons, plasmons, and photons . It could also lead to the development of novel devices based on the manipulation of excitons and CDW, such as switches, sensors, and transistors, for applications in quantum computing, information processing, and communication .
Eigenschaften
IUPAC Name |
bis(tellanylidene)hafnium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2Te | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXGUYIVFZMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Hf]=[Te] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfTe2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39082-23-0 | |
| Record name | Hafnium telluride (HfTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39082-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium telluride (HfTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)











